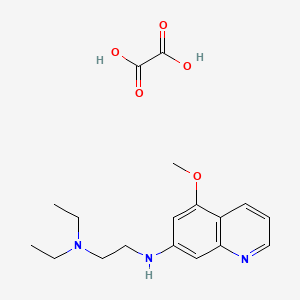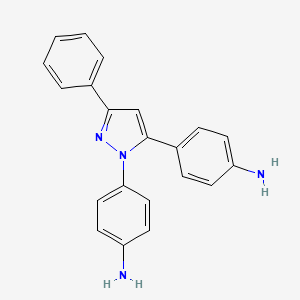
4,4'-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and two aniline groups at the 4,4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring. The reaction is often catalyzed by acids or bases and can be carried out under mild conditions. For example, the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using sodium acetate as a catalyst at room temperature has been reported .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential anticancer and antioxidant activities.
Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties. Pyrazole derivatives are often explored for their applications in organic electronics and photonics.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying various biochemical pathways and mechanisms. It can be used as a probe to investigate enzyme activities and receptor interactions.
Wirkmechanismus
The mechanism of action of 4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways . It can also act as a radical scavenger, protecting cells from oxidative stress by neutralizing reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): This compound shares a similar pyrazole core structure but differs in the substitution pattern and functional groups.
3,5-Dimethylpyrazole: Another pyrazole derivative with different substituents, which affects its chemical properties and reactivity.
Uniqueness
4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both phenyl and aniline groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
138737-84-5 |
|---|---|
Molekularformel |
C21H18N4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-[2-(4-aminophenyl)-5-phenylpyrazol-3-yl]aniline |
InChI |
InChI=1S/C21H18N4/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)19-12-10-18(23)11-13-19/h1-14H,22-23H2 |
InChI-Schlüssel |
NPACLAWBDAVGSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


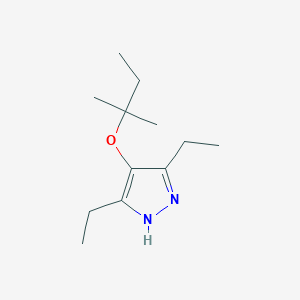

![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
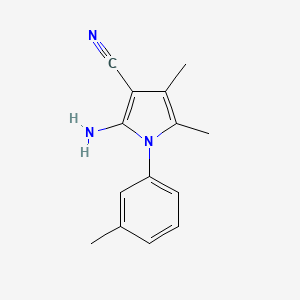
![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)

![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)


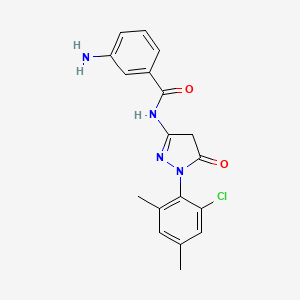

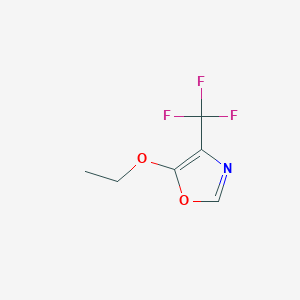
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
